molecular formula C10H18N2O4 B164685 1-Boc-Piperazine-2-carboxylic acid CAS No. 1214196-85-6

1-Boc-Piperazine-2-carboxylic acid

Cat. No.: B164685
CAS No.: 1214196-85-6
M. Wt: 230.26 g/mol
InChI Key: MPOFEHGMWPHBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Cellular Effects

The cellular effects of 1-Boc-Piperazine-2-carboxylic acid are not well-documented in the literature. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known to be stable under normal conditions .

Preparation Methods

The preparation of 1-Boc-Piperazine-2-carboxylic acid typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization. This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626353
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214196-85-6
Record name 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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